(3'S)-Evogliptin L-tartrate Salt is a dipeptidyl peptidase IV inhibitor that has gained attention for its role in managing type 2 diabetes. This compound enhances the secretion of glucagon-like peptide 1, which in turn improves insulin release and glucose tolerance. It is classified as an anti-diabetic agent and is currently under investigation for its potential anti-inflammatory properties as well.
Evogliptin is synthesized as its L-tartrate salt form, which improves its stability and bioavailability. The compound is classified under the category of DPP-IV inhibitors, which are widely used in the treatment of type 2 diabetes mellitus. The development of Evogliptin was carried out by Dong-A ST, a pharmaceutical company based in South Korea, which has focused on creating effective treatments for metabolic disorders .
The synthesis of Evogliptin L-tartrate involves several key steps:
Evogliptin undergoes various chemical reactions during its synthesis, including:
These reactions are critical for ensuring that the final product maintains its desired pharmacological properties .
The mechanism of action for Evogliptin involves:
This multifaceted action contributes to better glycemic control in patients with type 2 diabetes .
Evogliptin L-tartrate exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and action within the body .
Evogliptin L-tartrate is primarily used for:
(3'S)-Evogliptin L-tartrate salt is a dipeptidyl peptidase-4 (DPP-4) inhibitor complex formed between the free base evogliptin ((3'R)-isomer) and L-tartaric acid. The compound exhibits specific stereochemical features critical to its biological activity. The evogliptin moiety contains two chiral centers: the carbon at position 3 of the piperazine ring adopts an R configuration, while the carbon in the amino-bearing side chain (position 3') also maintains an R configuration, denoted as (3'R)-evogliptin. The counterion, L-tartaric acid, contributes two additional chiral centers with (2R,3R) configurations. This results in the systematic chemical name: (R)-4-((R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one (2R,3R)-2,3-dihydroxysuccinate [5] [6].
The molecular formula is C₂₃H₃₂F₃N₃O₉, with a molecular weight of 551.51 g/mol. Structural features include:
Table 1: Atomic-Level Structural Features
Component | Stereochemical Descriptor | Key Functional Groups |
---|---|---|
Evogliptin free base | (3'R)-configuration | Tertiary amide, primary amine, fluoroaromatic |
L-Tartaric acid | (2R,3R)-configuration | Dual carboxylates, vicinal diol |
The salt formation between evogliptin and L-tartaric acid significantly modifies its physicochemical behavior compared to the free base or hydrochloride salt. The compound displays high solubility in dimethyl sulfoxide (DMSO) (100 mg/mL, 181.32 mM), but limited aqueous solubility, necessitating co-solvents like saline or PEG300 for in vivo studies [2] [7]. It is a hygroscopic, white to off-white crystalline solid that requires storage at 4°C in sealed containers to prevent moisture uptake and decomposition [6].
Thermogravimetric analysis reveals decomposition above 200°C, with no distinct melting point due to salt dissociation. X-ray diffraction confirms a monoclinic crystal system with P2₁ space group symmetry, consistent with chiral compounds. The tartrate anion stabilizes the crystal lattice through hydrogen-bonding networks involving its carboxylate and hydroxyl groups with the protonated amine of evogliptin. This crystalline arrangement contributes to the compound’s stability but may form solvates with water or DMSO [5] [6].
Table 2: Physicochemical Profile
Property | Characteristics | Storage Conditions |
---|---|---|
Solubility | 100 mg/mL in DMSO; low in H₂O | Sealed container, dry environment |
Stability | Stable at -20°C (1 month); -80°C (6 months) | Away from light and moisture |
Solid Form | Crystalline, hygroscopic | 4°C with desiccant |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:
¹³C NMR confirms carbonyl resonances at δ 168.5 (piperazinone C=O) and 174.0 (tartrate COO⁻). Fluorine NMR shows distinct signals for the 2-F, 4-F, and 5-F positions at δ -138.5, -149.2, and -157.8 ppm, respectively [6].
Fourier-Transform Infrared (FT-IR) SpectroscopyKey absorptions include:
Mass SpectrometryHigh-resolution ESI-MS shows a protonated molecular ion *[M+H]⁺ at m/z 552.4* (calculated for C₂₃H₃₃F₃N₃O₉⁺: 552.2175). Fragmentation includes loss of the tert-butoxymethyl group (m/z 452.1) and cleavage of the piperazinone ring (m/z 278.0) [6].
Table 3: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 1.15 (s, 9H) | tert-Butoxymethyl group |
δ 4.35 (s, 2H) | Tartrate methine protons | |
FT-IR | 3320 cm⁻¹ | N-H stretch (ammonium) |
1720 cm⁻¹ | Piperazinone carbonyl | |
MS | m/z 552.4 [M+H]⁺ | Molecular ion |
The biological activity of (3'R)-evogliptin is stereospecific, as evidenced by its 50-fold higher DPP-4 inhibition compared to the (3'S)-enantiomer. Enantiomeric pairs like (3'R)- and (3'S)-evogliptin share identical physicochemical properties (melting point, solubility, spectral features) but exhibit divergent interactions with chiral biological targets due to their non-superimposable mirror-image configurations [10]. In contrast, diastereomeric forms—such as evogliptin complexed with meso-tartrate or D-tartrate—display distinct physical and chemical behaviors. For example:
The tartrate counterion’s stereochemistry influences crystallinity and salt dissociation kinetics. The (2R,3R)-tartrate anion optimizes crystal packing via hydrogen-bonding complementarity with evogliptin’s (3'R) configuration, enhancing stability. Diastereomeric salts can be separated by chiral chromatography (e.g., amylose-based columns) or fractional crystallization due to differing solubilities [4] [6].
Table 4: Stereochemical Impact on Properties
Isomer Type | Physicochemical Properties | Biological Relevance |
---|---|---|
Enantiomer(3'S)-Evogliptin | Identical to (3'R) in achiral environments | Negligible DPP-4 inhibition |
DiastereomerEvogliptin meso-tartrate | Different melting point, solubility | Altered pharmacokinetics |
DiastereomerEvogliptin HCl | Amorphous, hygroscopic | Faster dissolution but lower stability |
The strict control of stereochemistry in (3'R)-evogliptin L-tartrate is crucial not only for DPP-4 inhibition but also for its secondary pharmacological effects, such as autophagy-mediated anti-inflammatory activity in hepatocytes [2] [3].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: